Ethoxy vs. Methoxy Substituent: A Quantifiable Increase in Lipophilicity
The target compound, 4-ethoxy-3,5-difluorobenzoic acid, exhibits a computed XLogP3 of 2.0, compared to 1.6 for the direct 4-methoxy analog (3,5-difluoro-4-methoxybenzoic acid, CAS 319-60-8). This represents a ΔlogP of +0.4, indicating a measurable increase in lipophilicity attributable solely to the replacement of the methoxy group with an ethoxy group [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3,5-Difluoro-4-methoxybenzoic acid (XLogP3 = 1.6) |
| Quantified Difference | ΔlogP = +0.4 |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.09.15 |
Why This Matters
Elevated lipophilicity can enhance membrane permeability and target engagement for intracellular targets, making this compound a strategically distinct choice over the 4-methoxy analog in medicinal chemistry campaigns where logP optimization is required.
- [1] PubChem CID 46737603. 4-Ethoxy-3,5-difluorobenzoic acid: XLogP3-AA = 2.0. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem CID 2736987. 3,5-Difluoro-4-methoxybenzoic acid: XLogP3-AA = 1.6. National Center for Biotechnology Information. Accessed April 2026. View Source
